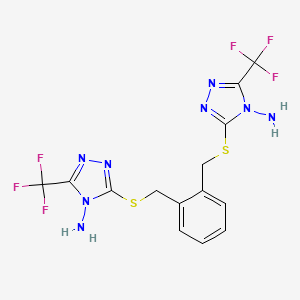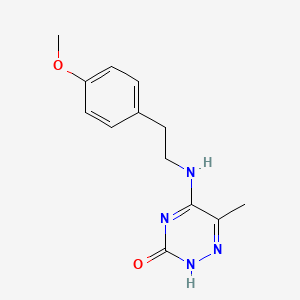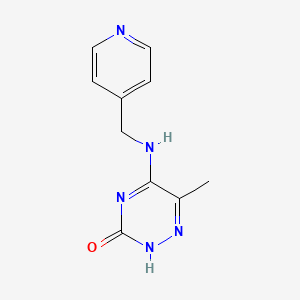
5,5'-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylenebis(methylene) core, sulfanediyl linkages, and trifluoromethyl-substituted triazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) typically involves multiple steps, starting with the preparation of the 1,2-phenylenebis(methylene) core. This core is then functionalized with sulfanediyl groups and subsequently reacted with trifluoromethyl-substituted triazole precursors under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality and quantity .
化学反応の分析
Types of Reactions
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) can undergo various chemical reactions, including:
Oxidation: The sulfanediyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole rings can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted triazole compounds.
科学的研究の応用
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) has several scientific research applications:
作用機序
The mechanism of action of 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its trifluoromethyl-substituted triazole rings can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): Similar structure but with methyl groups instead of trifluoromethyl groups.
5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-ethyl-4H-1,2,4-triazol-4-amine): Similar structure but with ethyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it distinct from other similar compounds and highlight its potential for various applications .
特性
IUPAC Name |
3-[[2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6N8S2/c15-13(16,17)9-23-25-11(27(9)21)29-5-7-3-1-2-4-8(7)6-30-12-26-24-10(28(12)22)14(18,19)20/h1-4H,5-6,21-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBQMWVIWSEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C(F)(F)F)CSC3=NN=C(N3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6N8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-6-PHENYL-3H,4H-THIENO[2,3-D][1,2,3]TRIAZIN-4-ONE](/img/structure/B7748471.png)
![7-(TERT-BUTYL)-3-(2-OXO-2-PHENYLETHYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE](/img/structure/B7748475.png)
![7-methyl-3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B7748483.png)
![6-acetyl-3-[[bis(prop-2-enyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7748487.png)
![6-acetyl-3-[(dibenzylamino)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7748492.png)
![6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B7748499.png)
![6-acetyl-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1H-quinolin-4-one](/img/structure/B7748506.png)
![5-[(2E)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7748535.png)


![5-[(3,4-dimethoxybenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7748546.png)
![4-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B7748554.png)
![4-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7748559.png)
![4-[(E)-[4-[(3,5-dimethylphenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7748563.png)
